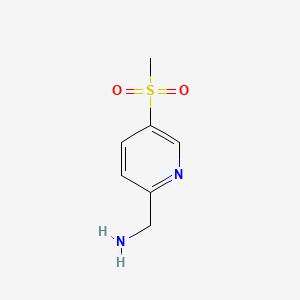

(5-(Methylsulfonyl)pyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNFWVIZMCCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722672 | |

| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848185-40-0 | |

| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of the bifunctional pyridine derivative, (5-(Methylsulfonyl)pyridin-2-yl)methanamine. This molecule is of significant interest in medicinal chemistry and drug development due to its unique electronic and structural features. Understanding its basicity is paramount for predicting its behavior in physiological environments, optimizing its synthesis and purification, and designing novel therapeutic agents.

Introduction: A Molecule of Duality

(5-(Methylsulfonyl)pyridin-2-yl)methanamine, a substituted pyridine, presents a fascinating case study in molecular basicity. It incorporates two key functional groups that dictate its chemical personality: a strongly electron-withdrawing methylsulfonyl group at the 5-position and a basic aminomethyl group at the 2-position. This duality—an electron-deficient aromatic ring coupled with a flexible, basic side chain—gives rise to two distinct basic centers within the molecule. The interplay of these groups governs the compound's physicochemical properties, including its ionization state at physiological pH, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.[1]

Synthesis and Characterization

A general workflow for such a synthesis is outlined below:

Caption: A potential synthetic route to (5-(Methylsulfonyl)pyridin-2-yl)methanamine.

The final product would be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity. The hydrochloride salt of this compound is also commercially available, indicating its stability as a salt.[2]

Unraveling the Basic Properties: A Tale of Two Nitrogens

The core of this technical guide is the analysis of the basic properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine. The presence of two nitrogen atoms—one in the pyridine ring and one in the aminomethyl side chain—necessitates a careful examination of their individual basicities, which are significantly influenced by the electronic effects of the substituents.

The Pyridine Nitrogen: Attenuation of Basicity

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation.[3] However, the basicity of this nitrogen is substantially reduced by the potent electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group at the 5-position. This effect is transmitted through the aromatic π-system, decreasing the electron density on the pyridine nitrogen and making it a weaker base.[1]

To quantify this, we can compare the pKa of pyridine (pKa of the conjugate acid is approximately 5.25) with that of pyridines bearing strongly electron-withdrawing groups. For instance, the predicted pKa of the conjugate acid of 2-amino-5-cyanopyridine is around 3.48.[4] The cyano group is a powerful electron-withdrawing group, and the methylsulfonyl group is expected to have a similar, if not stronger, electron-withdrawing effect.

Estimated pKa of the Pyridine Nitrogen:

Based on these comparisons, the pKa of the pyridinium ion of (5-(Methylsulfonyl)pyridin-2-yl)methanamine is estimated to be in the range of 2.5 - 3.5 . This low pKa indicates that the pyridine nitrogen will be predominantly in its neutral, unprotonated form at physiological pH (7.4).

The Aminomethyl Nitrogen: A More Basic Center

In contrast to the pyridine nitrogen, the nitrogen atom of the aminomethyl group (-CH₂NH₂) is an aliphatic amine. Its lone pair resides in an sp³ hybrid orbital and is not directly involved in the aromatic system of the pyridine ring. Therefore, its basicity is significantly higher than that of the pyridine nitrogen.

The primary point of reference for this is the experimental pKa of 2-(aminomethyl)pyridine, which is reported to be 9.09 .[5] This value reflects the intrinsic basicity of the aminomethyl group attached to a pyridine ring at the 2-position, without the influence of a strong electron-withdrawing group at the 5-position.

The electron-withdrawing methylsulfonyl group will have some inductive effect on the aminomethyl nitrogen, transmitted through the pyridine ring and the methylene bridge. This will slightly decrease its basicity compared to the unsubstituted 2-(aminomethyl)pyridine.

Estimated pKa of the Aminomethyl Nitrogen:

Considering the inductive effect of the methylsulfonyl group, the pKa of the protonated aminomethyl group in (5-(Methylsulfonyl)pyridin-2-yl)methanamine is estimated to be in the range of 8.0 - 8.8 . This suggests that at physiological pH, a significant portion of the aminomethyl groups will exist in their protonated, cationic form.

Summary of Basic Properties

The table below summarizes the estimated pKa values and the predicted ionization states of the two basic centers at physiological pH.

| Basic Center | Estimated pKa (Conjugate Acid) | Predicted Ionization State at pH 7.4 |

| Pyridine Nitrogen | 2.5 - 3.5 | Predominantly Neutral |

| Aminomethyl Nitrogen | 8.0 - 8.8 | Predominantly Protonated (Cationic) |

This differential basicity is a key feature of the molecule, influencing its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Experimental Determination of pKa: A Self-Validating Protocol

For researchers requiring precise pKa values, a potentiometric titration is the standard method. This protocol provides a self-validating system for determining the ionization constants.

Caption: Workflow for the experimental determination of pKa values.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of (5-(Methylsulfonyl)pyridin-2-yl)methanamine and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa values will be apparent pKa values specific to that solvent system.

-

Titration with Standardized Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

-

Data Collection: Record the pH of the solution after each incremental addition of the acid.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show two inflection points, corresponding to the protonation of the two basic centers. The pKa values can be determined from the pH at the half-equivalence points. First and second derivative plots of the titration curve can be used to accurately locate the equivalence points.

Implications for Drug Development

The distinct basic properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine have significant implications for its use in drug discovery and development:

-

Solubility and Formulation: The ability of the aminomethyl group to be protonated at physiological pH can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates. The hydrochloride salt form is a common strategy to improve solubility and stability.

-

Target Binding: The presence of a cationic center can be crucial for forming ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding pocket of a biological target.

-

Membrane Permeability: The overall charge of the molecule at different pH values will influence its ability to cross biological membranes. A thorough understanding of its pKa values is essential for predicting its oral absorption and distribution into various tissues.

-

Chemical Stability and Reactivity: The basicity of the nitrogen atoms will influence the compound's reactivity in various chemical transformations and its stability under different pH conditions.

Conclusion

(5-(Methylsulfonyl)pyridin-2-yl)methanamine is a molecule with two distinct basic centers whose properties are modulated by the strong electron-withdrawing methylsulfonyl group. The pyridine nitrogen is weakly basic, while the aminomethyl nitrogen is significantly more basic and is likely to be protonated at physiological pH. This understanding of its fundamental basic properties is critical for its successful application in research and drug development, enabling scientists to predict its behavior, optimize its properties, and unlock its therapeutic potential.

References

-

Effect of atomic Charge on pka 's of Substituted pyridines. (2025). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (5-(Methylsulfonyl)pyridin-2-yl)MethanaMine | 848185-40-0 [m.chemicalbook.com]

- 4. 2-Amino-5-cyanopyridine | 4214-73-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

This guide provides a comprehensive overview of the synthetic pathways for obtaining (5-(Methylsulfonyl)pyridin-2-yl)methanamine, a key building block in modern medicinal chemistry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.

Introduction

(5-(Methylsulfonyl)pyridin-2-yl)methanamine is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of the methylsulfonyl group, a potent electron-withdrawing moiety, and the primary aminomethyl functionality make this molecule a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide will explore the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the sequential introduction of the key functional groups onto a pyridine core. The primary disconnections can be made at the C-S bond of the sulfone and the C-C bond of the aminomethyl group. However, a more practical and linear approach involves the functionalization of a pre-existing pyridine ring. Two primary strategies emerge from this analysis, which will be discussed in detail.

Pathway 1: From 2-Chloro-5-nitropyridine via a Nitrile Intermediate

This pathway is a robust and commonly employed route that leverages commercially available starting materials and well-established chemical transformations. The key steps involve the introduction of the sulfur functionality, oxidation to the sulfone, formation of a nitrile at the 2-position, and its final reduction to the desired aminomethyl group.

Step 1: Synthesis of 2-Chloro-5-(methylthio)pyridine

The initial step involves the nucleophilic aromatic substitution of the nitro group in 2-chloro-5-nitropyridine with a methylthio nucleophile. The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack.

-

Reaction: 2-Chloro-5-nitropyridine with sodium thiomethoxide.

-

Rationale: Sodium thiomethoxide is a potent and readily available nucleophile. The reaction proceeds efficiently due to the activation provided by the nitro group.

-

Experimental Protocol:

-

To a solution of 2-chloro-5-nitropyridine in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-chloro-5-(methylthio)pyridine, which can be purified by column chromatography.

-

Step 2: Oxidation to 2-Chloro-5-(methylsulfonyl)pyridine

The sulfide is then oxidized to the corresponding sulfone. This transformation is crucial for modulating the electronic properties of the pyridine ring and is a key feature of the target molecule.

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation. Other oxidizing agents like hydrogen peroxide with a suitable catalyst can also be employed.

-

Rationale: m-CPBA provides a controlled and selective oxidation of the sulfide to the sulfone, typically with high yields.

-

Experimental Protocol:

-

Dissolve 2-chloro-5-(methylthio)pyridine in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess peroxide.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-(methylsulfonyl)pyridine.

-

Step 3: Cyanation to 5-(Methylsulfonyl)picolinonitrile

The chloro group at the 2-position is then displaced by a cyanide ion to form the picolinonitrile intermediate. This is a critical step that introduces the precursor to the aminomethyl group.

-

Reaction: Nucleophilic substitution of the 2-chloro group with a cyanide salt, such as sodium cyanide or potassium cyanide. The use of a catalyst like a tertiary amine can facilitate this reaction[1].

-

Rationale: The electron-withdrawing nature of the methylsulfonyl group further activates the 2-position for nucleophilic attack[1]. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the SNAr mechanism[2][3].

-

Experimental Protocol:

-

In a sealed reaction vessel, combine 2-chloro-5-(methylsulfonyl)pyridine, sodium cyanide, and a catalytic amount of a tertiary amine (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Heat the mixture to a temperature between 100-120 °C for several hours, monitoring the reaction by TLC or HPLC.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purification by column chromatography will yield 5-(methylsulfonyl)picolinonitrile.

-

Step 4: Reduction to (5-(Methylsulfonyl)pyridin-2-yl)methanamine

The final step is the reduction of the nitrile functionality to the primary amine. Several reducing agents can accomplish this transformation, with the choice often depending on scale and available equipment.

-

Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that readily converts nitriles to primary amines[4][5][6].

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is another effective method, often preferred for larger scale synthesis due to safety and cost considerations[7][8][9].

-

-

Rationale: Both methods are well-established for nitrile reduction. LiAlH4 is highly effective but requires careful handling due to its reactivity with protic solvents. Catalytic hydrogenation is a greener alternative but may require specialized high-pressure equipment.

-

Experimental Protocol (using LiAlH4):

-

To a suspension of LiAlH4 in a dry ethereal solvent (e.g., tetrahydrofuran - THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-(methylsulfonyl)picolinonitrile in dry THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the target compound, (5-(Methylsulfonyl)pyridin-2-yl)methanamine.

-

Pathway 2: Alternative Route from 2-Methyl-5-bromopyridine

This alternative pathway begins with a different starting material and introduces the functional groups in a different order. This can be advantageous depending on the availability and cost of the starting materials.

Step 1: Synthesis of 2-Methyl-5-(methylthio)pyridine

This step involves a transition-metal-catalyzed cross-coupling reaction to introduce the methylthio group.

-

Reaction: Palladium-catalyzed cross-coupling of 2-methyl-5-bromopyridine with sodium thiomethoxide.

-

Rationale: Palladium catalysis allows for the efficient formation of the C-S bond. Various palladium catalysts and ligands can be employed to optimize the reaction conditions.

Step 2: Oxidation to 2-Methyl-5-(methylsulfonyl)pyridine

Similar to Pathway 1, the methylthio group is oxidized to the methylsulfonyl group using an oxidizing agent like m-CPBA.

Step 3: Benzylic Bromination of 2-Methyl-5-(methylsulfonyl)pyridine

The methyl group at the 2-position is activated for radical halogenation.

-

Reagent: N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN.

-

Rationale: This reaction selectively brominates the benzylic position, providing a handle for the introduction of the amino group.

Step 4: Synthesis of 2-(Azidomethyl)-5-(methylsulfonyl)pyridine

The benzylic bromide is converted to an azide.

-

Reaction: Nucleophilic substitution with sodium azide.

-

Rationale: The azide is a versatile intermediate that can be readily reduced to the primary amine.

Step 5: Reduction to (5-(Methylsulfonyl)pyridin-2-yl)methanamine

The final step is the reduction of the azide to the amine.

-

Reducing Agents:

-

Staudinger Reaction: Triphenylphosphine followed by hydrolysis.

-

Catalytic Hydrogenation: Using Pd/C and hydrogen gas.

-

LiAlH4: Can also be used for this reduction.

-

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| Pathway 1 | ||||

| 1 | 2-Chloro-5-nitropyridine | 2-Chloro-5-(methylthio)pyridine | NaSMe, DMF, rt | 85-95 |

| 2 | 2-Chloro-5-(methylthio)pyridine | 2-Chloro-5-(methylsulfonyl)pyridine | m-CPBA, DCM, 0 °C to rt | 90-98 |

| 3 | 2-Chloro-5-(methylsulfonyl)pyridine | 5-(Methylsulfonyl)picolinonitrile | NaCN, DABCO, DMSO, 110 °C | 70-85 |

| 4 | 5-(Methylsulfonyl)picolinonitrile | (5-(Methylsulfonyl)pyridin-2-yl)methanamine | LiAlH4, THF, reflux | 75-90 |

| Pathway 2 | ||||

| 1 | 2-Methyl-5-bromopyridine | 2-Methyl-5-(methylthio)pyridine | NaSMe, Pd catalyst, ligand, solvent, heat | 60-80 |

| 2 | 2-Methyl-5-(methylthio)pyridine | 2-Methyl-5-(methylsulfonyl)pyridine | m-CPBA, DCM, 0 °C to rt | 90-98 |

| 3 | 2-Methyl-5-(methylsulfonyl)pyridine | 2-(Bromomethyl)-5-(methylsulfonyl)pyridine | NBS, AIBN, CCl4, reflux | 65-80 |

| 4 | 2-(Bromomethyl)-5-(methylsulfonyl)pyridine | 2-(Azidomethyl)-5-(methylsulfonyl)pyridine | NaN3, DMF, rt | 85-95 |

| 5 | 2-(Azidomethyl)-5-(methylsulfonyl)pyridine | (5-(Methylsulfonyl)pyridin-2-yl)methanamine | H2, Pd/C, MeOH, rt | 90-99 |

Visualizations

Diagram of Synthesis Pathway 1```dot

Caption: An alternative synthetic pathway starting from 2-methyl-5-bromopyridine.

Conclusion

The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine can be achieved through multiple, reliable pathways. The choice of a specific route will depend on factors such as the availability of starting materials, scalability, and safety considerations. The methods outlined in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Careful optimization of reaction conditions and adherence to proper laboratory techniques are paramount for achieving high yields and purity.

References

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines.

- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2-chloro-5-trichloromethylpyridine.

- Google Patents. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

- Google Patents. (n.d.). Process for making 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.

-

Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel.... Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

-

JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[10][11][12]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]

-

OSTI.gov. (n.d.). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Stack Exchange. (2016, August 5). Nucleophilic substitution with chloroethane: hydrogen cyanide vs. potassium cyanide. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of Sulfur-containing Pyridine Systems. 2. Synthesis and Methylation of Triethylammonium 1-Cyano-4,5-dioxo-3,4,5,6-tetrahydrob[10]enzopyrano[3,4- c ]pyridine-2-thiolate. Retrieved from [Link]

Sources

- 1. HK1048814B - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 11. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 12. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

Navigating the Terrain of a Novel Pyridine Derivative: A Technical Guide to the Safe Handling of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of pharmaceutical research is one of constant evolution, with novel molecules offering both promise and challenge. Among these is (5-(Methylsulfonyl)pyridin-2-yl)methanamine, a compound of interest for its potential applications in drug discovery. As with any new chemical entity, a thorough understanding of its safe handling and properties is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety and handling protocols for (5-(Methylsulfonyl)pyridin-2-yl)methanamine and its hydrochloride salt, grounded in authoritative data and field-proven insights.

Chemical Identity and Hazard Profile: A Tale of Two Forms

(5-(Methylsulfonyl)pyridin-2-yl)methanamine is primarily available in two forms: the free base and the hydrochloride salt. While structurally similar, their hazard profiles exhibit a key difference in acute oral toxicity.

| Form | CAS Number | Molecular Formula | Molecular Weight | GHS Signal Word | Key Hazard Statements |

| Free Base | 848185-40-0 | C₇H₁₀N₂O₂S | 186.23 g/mol | Danger | H301: Toxic if swallowed |

| Hydrochloride Salt | 848141-14-0 | C₇H₁₁ClN₂O₂S | 222.70 g/mol | Warning | H302: Harmful if swallowed |

Data sourced from BLDpharm and ChemScene Safety Data Sheets.[1][2]

The free base is classified as "Toxic if swallowed" (H301), indicating a higher degree of acute toxicity compared to the hydrochloride salt, which is classified as "Harmful if swallowed" (H302)[1][2]. This distinction is critical in risk assessment and the implementation of appropriate handling procedures.

Beyond acute oral toxicity, both forms of the compound present similar hazards[1][2]:

-

Skin Irritation (H315): Causes skin irritation upon contact.

-

Serious Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled.

The aminopyridine scaffold, a core component of this molecule, is known to carry intrinsic toxicological risks. Exposure to aminopyridines can lead to a range of symptoms including headache, dizziness, and in severe cases, convulsions[3]. The sulfonyl group, while contributing to the molecule's chemical properties, also warrants careful handling as sulfonyl-containing compounds can have diverse biological activities.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a robust safety protocol involving both engineering controls and personal protective equipment is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling practices.

Primary Engineering Controls

All manipulations of (5-(Methylsulfonyl)pyridin-2-yl)methanamine, in both solid and solution form, must be conducted in a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors. The fume hood sash should be kept at the lowest practical height to maximize containment. For procedures with a higher risk of aerosol generation, such as sonication or vortexing, additional containment measures like a glove box may be warranted. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is a critical line of defense. The following workflow outlines the mandatory PPE for handling this compound.

Caption: Donning and Doffing of Personal Protective Equipment.

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.

-

Skin Protection: A lab coat must be worn and fully buttoned. Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended, especially for prolonged handling or when working with solutions.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge should be used.

Laboratory Handling and Storage: Ensuring Stability and Safety

Prudent Handling Practices

-

Avoid Dust Formation: When handling the solid form, care should be taken to minimize the generation of dust. Use a spatula to gently transfer the material. Avoid pouring the solid.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If necessary, use a closed system for dissolution to prevent aerosolization.

-

Inert Atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation of the compound.

-

Sharps Safety: When using needles and cannulas for transferring solutions, implement strict sharps safety protocols to prevent puncture wounds and chemical exposure[4].

Storage Conditions

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is between 2-8°C[2].

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision tree for spill response.

Waste Disposal: Responsible Stewardship

All waste containing (5-(Methylsulfonyl)pyridin-2-yl)methanamine must be treated as hazardous waste.

-

Solid Waste: Contaminated lab supplies (gloves, paper towels, etc.) and excess solid compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Conclusion: A Commitment to Safety

(5-(Methylsulfonyl)pyridin-2-yl)methanamine represents a valuable tool in the arsenal of drug discovery and development. However, its potential benefits can only be realized through a steadfast commitment to safety. By understanding its chemical properties and hazard profile, implementing robust engineering controls and PPE protocols, and adhering to prudent handling and emergency procedures, researchers can confidently and safely explore the scientific potential of this novel compound. This guide serves as a foundational resource, but it is the responsibility of every scientist to cultivate a culture of safety and continuous learning in the laboratory.

References

-

New Jersey Department of Health. (2001, January). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

-

D'Andola, M., et al. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Education, 99(1), 447-452. Retrieved from [Link]

Sources

Methodological & Application

protecting group strategies for (5-(Methylsulfonyl)pyridin-2-yl)methanamine

An Application Guide to Protecting Group Strategies for (5-(Methylsulfonyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Amine Protection

(5-(Methylsulfonyl)pyridin-2-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry and materials science. Its utility often lies in the strategic functionalization of other parts of a molecule, a process that requires the temporary masking of its highly reactive primary amine. The nucleophilic and basic nature of the aminomethyl group can interfere with a wide array of synthetic transformations, leading to undesired side reactions, low yields, and complex purification challenges.

This comprehensive guide provides a detailed analysis of protecting group strategies tailored specifically for (5-(Methylsulfonyl)pyridin-2-yl)methanamine. We will move beyond a simple recitation of protocols to explore the underlying chemical logic, helping researchers make informed decisions that ensure synthetic efficiency and success.

Section 1: A Molecular-Level Analysis

Before selecting a protecting group, a thorough understanding of the substrate's electronic and steric properties is crucial. The reactivity of (5-(Methylsulfonyl)pyridin-2-yl)methanamine is governed by three key features:

-

The Primary Amine (-CH₂NH₂): As a primary benzylic-type amine, it is a potent nucleophile and a moderate base. This is the primary site of reactivity that necessitates protection.

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated under acidic conditions or act as a ligand for metal catalysts. This can sometimes complicate reactions, for instance, by poisoning a hydrogenation catalyst.

-

The Methylsulfonyl Group (-SO₂Me): This is a powerful electron-withdrawing group. It significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack (if a suitable leaving group were present). Crucially, the sulfone moiety is generally robust and stable under a wide range of conditions, but its compatibility with strongly reductive or basic conditions must always be considered.

Section 2: Core Principles for Selecting the Optimal Protecting Group

The ideal protecting group for this substrate must satisfy several critical criteria:

-

Ease of Installation: The protection reaction should be high-yielding, selective for the primary amine, and utilize readily available, stable reagents.

-

Robust Stability: The protected amine must remain inert during subsequent planned synthetic steps, which could involve strong bases, nucleophiles, organometallic reagents, or mild acids.

-

Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.

-

Chemoselective Cleavage: The deprotection step must be efficient and clean, leaving the methylsulfonyl group and the pyridine ring intact.

The logical flow of a synthetic sequence involving a protecting group is visualized below.

Caption: General workflow for a multi-step synthesis using a protecting group strategy.

Section 3: A Comparative Analysis of Leading Amine Protecting Groups

The most widely used protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).[1] Each offers a unique set of advantages and liabilities concerning our target molecule.

| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Key Advantages for this Substrate | Critical Considerations & Potential Issues |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, DIPEA, NaOH), Solvent (e.g., DCM, THF, Dioxane)[2][3] | Strong Acid (e.g., TFA in DCM; HCl in Dioxane/MeOH)[3][4] | - Generally high-yielding protection. - Stable to a wide range of nucleophilic and basic conditions. - Orthogonal to Cbz and Fmoc groups. | - Acidic deprotection may protonate the pyridine nitrogen, requiring a basic workup to isolate the free amine. - Extremely harsh acidic conditions could potentially affect other sensitive functional groups if present. |

| Cbz (Carboxybenzyl) | Cbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O, DCM)[5][6] | Catalytic Hydrogenation (H₂, Pd/C)[3][6] or strong Lewis acids.[5] | - Stable to most acidic and basic conditions. - Orthogonal to Boc and Fmoc groups. | - Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium catalyst, inhibiting or completely stopping the hydrogenolysis. This is a significant risk. - The methylsulfonyl group is generally stable to hydrogenation, but over-reduction is a remote possibility under harsh conditions. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[7][8] | Base (e.g., 20% Piperidine in DMF)[7][9] | - Very mild, base-mediated deprotection. - Stable to acidic conditions and hydrogenolysis. - Orthogonal to Boc and Cbz groups. | - The sulfone group is stable to piperidine. - The basic deprotection conditions are generally compatible with the substrate. - The dibenzofulvene byproduct from deprotection must be thoroughly removed. |

Recommendation: For most synthetic routes, the Boc group represents the most reliable and straightforward choice . Its stability profile is excellent, and the acidic deprotection is highly effective and unlikely to affect the robust sulfone or pyridine moieties. While Fmoc is a viable alternative, the Boc group's widespread use and simple deprotection protocols make it the preferred starting point. The Cbz group is generally not recommended for this specific substrate due to the high risk of catalyst poisoning by the pyridine ring during the critical deprotection step.

Section 4: Detailed Application Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: N-Boc Protection of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

This protocol utilizes di-tert-butyl dicarbonate to form the acid-labile Boc-carbamate.

Caption: Workflow for the N-Boc protection protocol.

Materials:

-

(5-(Methylsulfonyl)pyridin-2-yl)methanamine (1.0 eq)

-

Di-tert-butyl dicarbonate, (Boc)₂O (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (5-(Methylsulfonyl)pyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Rationale: DCM is an excellent solvent for both the starting material and reagents and is unreactive under these conditions. Anhydrous conditions prevent hydrolysis of the (Boc)₂O.

-

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Rationale: The base is required to neutralize the in situ generated carbonic acid and drive the reaction to completion.[3]

-

-

Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

-

Rationale: Slow addition helps to control any potential exotherm and ensures efficient reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-12 hours).

-

Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Rationale: The water wash removes the triethylamine hydrochloride salt and any excess base. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Deprotection to Regenerate the Free Amine

This protocol uses a strong acid to cleave the Boc group, liberating CO₂ and tert-butanol (or isobutylene).[10]

Caption: Workflow for the N-Boc deprotection protocol.

Materials:

-

N-Boc protected (5-(Methylsulfonyl)pyridin-2-yl)methanamine (1.0 eq)

-

Option A: Trifluoroacetic acid (TFA) (5-10 eq) in DCM (1:1 v/v)

-

Option B: 4M HCl in 1,4-Dioxane (excess)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Deionized Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (for TFA deprotection) or a minimal amount of an appropriate solvent before adding the HCl/Dioxane solution.

-

Acid Addition:

-

For Option A (TFA): Add an equal volume of TFA to the DCM solution at 0 °C, then allow the reaction to warm to room temperature.

-

For Option B (HCl): Add the 4M HCl in Dioxane solution (typically 5-10 volumes) to the substrate.

-

Rationale: A strong acid protonates the carbamate, initiating cleavage to form the stable tert-butyl cation.[3] The evolution of CO₂ gas is often observed.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Solvent Removal: Upon completion, concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.

-

Neutralization and Extraction: Dissolve the resulting residue (which is the amine salt) in water and cool in an ice bath. Slowly add saturated NaHCO₃ solution until the pH is basic (~8-9). Extract the aqueous layer with EtOAc or DCM (3x).

-

Rationale: The product of the reaction is the ammonium salt (either trifluoroacetate or hydrochloride). Neutralization with a base is required to generate the free, neutral amine, which can then be extracted into an organic solvent.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- European Patent Office. (2022). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS (EP 3957637 A1).

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.

-

ResearchGate. (n.d.). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. Retrieved from [Link]

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. renyi.hu [renyi.hu]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Fragment-Based Drug Discovery with Pyridine Methanamine Derivatives

Introduction: The Power of Fragments and the Priileged Pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds in modern drug development.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak but specific binding to a biological target.[3][4] The core principle is that these smaller, less complex molecules can explore chemical space more effectively, leading to higher hit rates and providing superior starting points for optimization.[5][6]

Within the vast chemical space available for fragment library design, certain scaffolds are considered "privileged" due to their frequent appearance in bioactive molecules. The pyridine ring is one such scaffold, found in numerous FDA-approved drugs.[7][8] Its utility stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile synthetic handle.[9][10][11] When combined with a methanamine substituent, the resulting pyridine methanamine derivatives offer a valuable combination of properties for FBDD:

-

Defined Vector for Growth: The methanamine group provides a clear, synthetically tractable point for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the target's binding site.

-

Modulated Basicity and Solubility: The pyridine nitrogen's basicity can be fine-tuned through substitution, influencing solubility and interaction potential. This is crucial as fragments are often screened at high concentrations, demanding good solubility.[3]

-

Key Pharmacophoric Features: The aromatic pyridine ring can engage in π-stacking and other non-covalent interactions, while the amine can act as a hydrogen bond donor or acceptor, providing multiple avenues for target recognition.[12][13]

This guide provides a comprehensive overview and detailed protocols for leveraging pyridine methanamine derivatives in an FBDD campaign, from library design and primary screening to hit validation and optimization.

Pyridine Methanamine Fragment Library: Design and Curation

The success of any FBDD campaign hinges on the quality of the fragment library. The goal is not sheer numbers, but rather a curated collection of high-quality, diverse, and soluble fragments.

Causality Behind Design Choices: A well-designed library maximizes the sampling of relevant chemical space while adhering to the physicochemical constraints of fragments.[5] The "Rule of Three" serves as a foundational guideline: a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors or acceptors.[3] This ensures that fragments are small, reasonably soluble, and have low complexity, which increases the probability of finding a high-quality interaction that can be efficiently optimized.

Protocol 1.1: Design and Curation of a Pyridine Methanamine Fragment Library

-

Core Scaffold Selection: Begin with the pyridine methanamine core. Select commercially available or readily synthesizable derivatives.

-

Diversity-Oriented Substitution:

-

Pyridine Ring: Introduce small, non-promiscuous substituents at various positions (e.g., methyl, chloro, fluoro) to probe different regions of a binding site and modulate the pyridine's pKa.

-

Amine Group: Explore primary, secondary, and tertiary amines. For secondary amines, use small alkyl groups (e.g., methyl, ethyl) to maintain low molecular weight.

-

Positional Isomers: Include 2-, 3-, and 4-substituted pyridine methanamine isomers to maximize spatial exploration.

-

-

Physicochemical Property Filtering (In Silico):

-

Calculate key properties for all potential fragments.

-

Apply the filters outlined in the table below. This step is critical to remove compounds with undesirable properties that often lead to false positives or downstream development issues.

-

-

Removal of Pan-Assay Interference Compounds (PAINS): Screen the library against known PAINS filters to eliminate compounds that are known to interfere with assay technologies.

-

Solubility Assessment (Experimental):

-

Prepare stock solutions of each fragment in DMSO (e.g., at 100 mM).

-

Determine the aqueous solubility of each fragment using methods like nephelometry or UV-Vis spectroscopy.

-

Trustworthiness Check: Only fragments with a confirmed aqueous solubility of >200 µM at the screening buffer pH should be included in the final library to avoid artifacts from compound precipitation.[3]

-

-

Purity and Quality Control:

-

Confirm the identity and purity (>95%) of each fragment using LC-MS and ¹H NMR.

-

Store fragments in DMSO at -20°C in sealed plates to ensure long-term stability.

-

Table 1: Recommended Physicochemical Properties for Pyridine Methanamine Fragments

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | 120 - 250 Da | Adheres to fragment size principles for efficient chemical space sampling.[5] |

| cLogP | < 3.0 | Ensures adequate aqueous solubility for biophysical assays.[3] |

| Hydrogen Bond Donors | ≤ 3 | Reduces complexity and potential for non-specific binding.[3] |

| Hydrogen Bond Acceptors | ≤ 3 | Reduces complexity and potential for non-specific binding.[3] |

| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, making binding events more favorable entropically. |

| Polar Surface Area (PSA) | < 60 Ų | Contributes to good solubility and potential for cell permeability in later stages. |

Primary Screening: Identifying the Initial Hits

Because fragments typically bind with weak affinity (in the high micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[4] Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR are two of the most robust and widely used methods for primary fragment screening.[14][15]

Workflow for Primary Hit Identification

Caption: High-level workflow for FBDD screening and validation.

Protocol 2.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for real-time monitoring of binding events.[16] It is highly sensitive and provides kinetic information (k_on, k_off) in addition to affinity (K_D).

Expertise & Causality: The target protein is immobilized on the sensor chip, and the fragments are flowed over as analytes. A binding event causes an increase in the refractive index at the surface, which is measured in Resonance Units (RU). To ensure data quality, a reference flow cell is used to subtract non-specific binding and bulk refractive index effects.

-

Target Immobilization:

-

Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).[17]

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 8,000-12,000 RU to maximize the signal for small fragment binding.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

Trustworthiness Check: A well-prepared surface should show a low RU change (<100 RU) upon injection of a non-specific protein like BSA, indicating minimal non-specific binding.[18]

-

-

Screening Execution:

-

Prepare fragment plates by diluting DMSO stocks into the running buffer (e.g., HBS-EP+) to a final concentration of 200-500 µM. The final DMSO concentration should be kept constant and low (≤1%) across all samples.

-

Inject each fragment over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

-

Include buffer-only injections periodically for double-referencing (subtracting both the reference cell signal and the buffer response).

-

-

Hit Identification:

-

A fragment is considered a preliminary hit if it produces a dose-dependent binding response that is significantly above the noise level and shows a shape consistent with a 1:1 binding model.

-

Prioritize hits based on the magnitude of the response and the calculated Ligand Efficiency (LE). LE = -ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. An LE value ≥ 0.3 is generally considered a good starting point.

-

Protocol 2.2: Orthogonal Screening & Hit Confirmation with STD-NMR

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that is exceptionally sensitive for detecting the weak binding characteristic of fragments.[14][19] It serves as an excellent orthogonal method to confirm hits from SPR, as it is a solution-based technique and less prone to artifacts associated with surface immobilization.[20]

Expertise & Causality: The experiment works by selectively saturating a region of the protein's ¹H NMR spectrum. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligand.[21] By subtracting a spectrum where the protein is not saturated (off-resonance) from a spectrum where it is (on-resonance), a "difference" spectrum is generated that contains signals only from the protons of the ligand that are in close contact with the protein.[22]

-

Sample Preparation:

-

Prepare samples in a deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pD 7.4).

-

The target protein concentration should be low (10-50 µM) to keep its signals broad and minimize background.

-

The fragment concentration should be in excess (e.g., 500 µM to 1 mM) to ensure a detectable pool of bound ligand.

-

-

NMR Experiment Setup:

-

Acquire spectra on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

-

The on-resonance saturation is typically applied in a region where only protein resonances exist (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).

-

The off-resonance control is applied in a region far from any protein or ligand signals (e.g., 40 ppm).

-

A series of saturation times (e.g., 0.5, 1, 2, 3 seconds) should be tested to optimize the STD effect.

-

-

Data Analysis and Hit Confirmation:

-

Process the spectra and calculate the difference spectrum.

-

A fragment is confirmed as a binder if clear signals are present in the STD spectrum.

-

Trustworthiness Check: The relative intensities of the signals in the STD spectrum provide an "epitope map," showing which parts of the fragment are in closest contact with the protein. This structural information is invaluable for validating the binding mode and guiding subsequent optimization.[22] A true hit will show a consistent and reproducible epitope map.

-

Hit Validation and Structural Characterization

Once hits are confirmed by at least two orthogonal biophysical methods, the next crucial steps are to accurately quantify their binding thermodynamics and determine their precise binding mode.

Protocol 3.1: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[23][24] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[25]

-

Sample Preparation:

-

Both the protein and fragment must be in the exact same buffer to avoid large heats of dilution. Dialyze the protein extensively against the final buffer. Dissolve the fragment in the final dialysis buffer.

-

Degas all solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the target protein (e.g., 20-50 µM) into the sample cell.

-

Load the fragment (typically 10-20 times the protein concentration) into the injection syringe.[26]

-

Perform a series of small injections (e.g., 2-3 µL) of the fragment into the protein solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data (a series of heat spikes) is integrated to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (K_D, n, ΔH, ΔS).

-

Trustworthiness Check: A stoichiometry (n) value close to 1.0 is a strong indicator of a specific, 1:1 binding interaction, validating the hit.

-

Protocol 3.2: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation. It provides unambiguous proof of binding and reveals the precise atomic interactions, offering a detailed roadmap for structure-based drug design.[27][28]

-

Crystal Preparation:

-

Generate high-quality, diffraction-grade crystals of the target protein.

-

Soak the crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM, limited by solubility) for a period ranging from minutes to hours.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[27]

-

Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

-

Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

-

-

Analysis of Binding Mode:

-

Refine the structure to high resolution.

-

Analyze the specific hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein.

-

Identify nearby pockets and solvent-exposed vectors on the fragment that can be exploited for optimization.

-

Hit-to-Lead Optimization: From Fragment to Potent Ligand

The final phase of FBDD involves evolving the validated, low-affinity fragment hits into potent, lead-like molecules.[29] The structural information obtained from X-ray crystallography and NMR is paramount to this process. The primary strategies are fragment growing, linking, and merging.[30][31] For pyridine methanamine derivatives, the "growing" strategy is particularly powerful.

Workflow for Hit-to-Lead Optimization

Caption: Iterative cycle of structure-based design for hit-to-lead optimization.

Expertise & Causality: The "fragment growing" strategy involves adding chemical functionality to the core fragment to make new, favorable interactions with the target protein.[30] The pyridine methanamine scaffold is ideal for this, as the amine serves as a clear attachment point. By analyzing the co-crystal structure, chemists can design additions that reach into adjacent hydrophobic pockets or form new hydrogen bonds, systematically improving the compound's affinity and selectivity. Each synthetic iteration is guided by structural data and tested for affinity, creating a tight design-make-test-analyze cycle that rapidly drives potency.

References

-

Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

-

Fragment-Based Drug Design (FBDD). Open Access Journals. Available at: [Link]

-

Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Available at: [Link]

-

Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]

-

In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Available at: [Link]

-

Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

-

Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. Available at: [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

-

Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Springer. Available at: [Link]

-

A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

-

Application of Fragment-based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

(PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available at: [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate. Available at: [Link]

-

SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

-

Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]

-

Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. ScienceDirect. Available at: [Link]

-

Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

-

Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Available at: [Link]

-

Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. Available at: [Link]

-

Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Books. Available at: [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Fragment-based lead discovery using X-ray crystallography. PubMed. Available at: [Link]

-

Medicinal Importance of Pyridine Derivatives. Scribd. Available at: [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available at: [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers. Available at: [Link]

-

Development and applications of fragment based drug design methods. Boston University. Available at: [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

-

Drug development hit and lead optimization. Pion Inc. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

-

Applications of saturation transfer difference NMR in biological systems. PubMed. Available at: [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drughunter.com [drughunter.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. portlandpress.com [portlandpress.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Applications of saturation transfer difference NMR in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 26. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 27. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. lifechemicals.com [lifechemicals.com]

- 31. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Bond Formation with (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Introduction: Navigating the Challenges of Amide Coupling with Electron-Deficient Amines

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, where it is a ubiquitous feature in a vast array of therapeutic agents.[1] The direct condensation of a carboxylic acid and an amine is a kinetically slow process, necessitating the activation of the carboxylic acid to facilitate the reaction.[2] While a plethora of coupling reagents and protocols have been developed for this purpose, challenges arise when one of the coupling partners exhibits unfavorable electronic or steric properties.[3]

This guide focuses on the amide bond formation utilizing (5-(Methylsulfonyl)pyridin-2-yl)methanamine, an amine characterized by the presence of a potent electron-withdrawing methylsulfonyl group on the pyridine ring. This substituent significantly diminishes the nucleophilicity of the primary amine, rendering standard amide coupling conditions sluggish and often inefficient.[4] Consequently, a careful selection of reagents and reaction conditions is paramount to achieve high yields and purity of the desired amide products.